Acebilustat

描述

属性

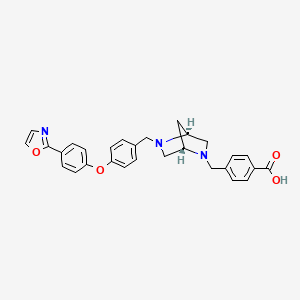

IUPAC Name |

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERJIEKMNDGSCS-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943764-99-6 | |

| Record name | Acebilustat [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acebilustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACEBILUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acebilustat's Mechanism of Action in Cystic Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic fibrosis (CF) is characterized by chronic and excessive neutrophilic inflammation in the airways, leading to progressive lung damage. A key mediator of this inflammation is leukotriene B4 (LTB4), a potent chemoattractant for neutrophils. Acebilustat (formerly CTX-4430) is an investigational oral, small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the final step in LTB4 biosynthesis. By selectively targeting LTA4H, this compound reduces the production of LTB4, thereby dampening the neutrophil-driven inflammatory cascade in the lungs of individuals with CF. This guide provides an in-depth overview of the mechanism of action of this compound, supported by data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the relevant biological pathways.

The Role of Neutrophilic Inflammation and LTB4 in Cystic Fibrosis

The genetic defect in the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to impaired ion transport, dehydration of the airway surface liquid, and the accumulation of thick, sticky mucus.[1] This environment fosters chronic bacterial infections and a persistent, exaggerated inflammatory response dominated by neutrophils.[2]

Neutrophils, while essential for host defense, contribute significantly to lung pathology in CF through the release of a variety of damaging substances, including:

-

Proteases: Neutrophil elastase, a key protease, degrades elastin and other structural components of the lung, leading to bronchiectasis. It can also cleave and degrade functional CFTR protein, further exacerbating the underlying defect.[3]

-

Reactive Oxygen Species (ROS): The production of ROS contributes to oxidative stress and tissue damage.

-

Neutrophil Extracellular Traps (NETs): While intended to trap pathogens, excessive NET formation can increase mucus viscosity and contribute to airway obstruction.

Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a central role in orchestrating this neutrophilic influx and activation.[4] LTB4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway, with the final, rate-limiting step catalyzed by LTA4H.[5] In the CF lung, elevated levels of LTB4 create a potent chemotactic gradient that recruits and activates neutrophils, perpetuating a vicious cycle of inflammation and tissue destruction.[6]

This compound's Molecular Mechanism of Action

This compound is a direct and selective inhibitor of the enzyme leukotriene A4 hydrolase (LTA4H).[2] By binding to LTA4H, this compound prevents the conversion of leukotriene A4 (LTA4) to LTB4.[5] This targeted inhibition leads to a significant reduction in the levels of LTB4, a key driver of neutrophil chemotaxis and activation in the CF airways.[4] The reduction in LTB4 is expected to decrease the recruitment of neutrophils to the lungs, thereby mitigating the downstream inflammatory damage.[6]

Caption: LTB4 signaling in neutrophils drives inflammation.

Clinical Evidence for this compound in Cystic Fibrosis

The clinical development of this compound in CF has focused on its potential to reduce inflammation and its downstream consequences.

Phase 1 Clinical Trial (NCT01944735)

A Phase 1, randomized, double-blind, placebo-controlled, dose-escalation study evaluated the safety and biomarker effects of this compound in adults with CF. [7] Key Findings:

| Biomarker | Dose | Change from Baseline/Placebo |

| Sputum Neutrophil Count | 100 mg | 65% reduction from baseline [7][8] |

| Sputum Neutrophil Elastase | Combined | 58% reduction versus placebo [7][8] |

| Serum C-Reactive Protein | Both | Favorable trends towards reduction [7][8] |

| Sputum Neutrophil DNA | Both | Favorable trends towards reduction [7][8] |

These results provided initial proof-of-concept that this compound could modulate key inflammatory markers in the airways of individuals with CF.

Phase 2 Clinical Trial (EMPIRE-CF, NCT02443688)

The EMPIRE-CF study was a larger, longer-term Phase 2 trial designed to assess the efficacy and safety of this compound in adults with CF. [4] Study Design:

-

Population: 199 adult CF patients [4]* Treatment Arms: this compound 50 mg, this compound 100 mg, or placebo once daily for 48 weeks [4]* Primary Endpoints: Change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) and safety

-

Secondary Endpoints: Rate of pulmonary exacerbations

Key Findings:

While this compound did not demonstrate a statistically significant improvement in the primary endpoint of ppFEV1, there was a trend towards a reduction in pulmonary exacerbations, particularly in patients with milder lung disease (ppFEV1 > 75%).

| Outcome | This compound Effect |

| Change in ppFEV1 | No statistically significant difference compared to placebo |

| Pulmonary Exacerbations | A trend towards reduction in pre-specified populations with ppFEV1 > 75% (35% rate reduction) |

Experimental Protocols

Sputum Induction and Processing

In clinical trials involving CF, sputum is a critical biological sample for assessing airway inflammation. For patients unable to spontaneously expectorate, sputum induction is often employed.

-

Induction: Inhalation of nebulized hypertonic saline (e.g., 3% or 7%) is used to induce sputum production. [6]* Processing:

-

Sputum samples are often treated with a reducing agent like dithiothreitol (DTT) to break down disulfide bonds in the mucus and allow for homogenization.

-

The homogenized sample is then centrifuged to separate the cellular components from the supernatant (sol phase).

-

The cell pellet can be used for cell counting (e.g., total cells, differential counts for neutrophils) and other cellular assays.

-

The supernatant can be stored for the measurement of soluble biomarkers like neutrophil elastase and LTB4.

-

dot

Caption: Workflow for sputum sample processing.

Neutrophil Elastase Activity Assay

Neutrophil elastase (NE) activity is a key biomarker of neutrophilic inflammation in the CF lung.

-

Principle: A common method involves a fluorometric or colorimetric assay where a synthetic substrate specific for NE is cleaved, releasing a detectable molecule.

-

Procedure (General):

-

Sputum supernatant is incubated with the NE-specific substrate.

-

The fluorescence or absorbance is measured over time using a plate reader.

-

The rate of substrate cleavage is proportional to the NE activity in the sample.

-

A standard curve using known concentrations of purified NE is used to quantify the activity in the samples.

-

Leukotriene B4 Measurement

LTB4 levels in biological fluids like sputum supernatant and blood can be quantified using sensitive immunoassays.

-

Method: Enzyme-linked immunosorbent assay (ELISA) is a common method.

-

Procedure (General):

-

A microplate is coated with an antibody specific for LTB4.

-

The sample (sputum supernatant or plasma) is added to the wells, and LTB4 binds to the antibody.

-

A second, enzyme-linked antibody that also binds to LTB4 is added.

-

A substrate for the enzyme is added, and the resulting color change is measured. The intensity of the color is proportional to the amount of LTB4 in the sample.

-

Conclusion and Future Directions

This compound represents a targeted approach to anti-inflammatory therapy in cystic fibrosis by specifically inhibiting the production of LTB4, a key mediator of the neutrophil-dominated inflammation that drives lung disease progression. While the Phase 2 EMPIRE-CF trial did not meet its primary endpoint of improving lung function, the observed trend in reducing pulmonary exacerbations in a subset of patients suggests a potential disease-modifying effect that warrants further investigation. The development of this compound highlights the complexity of targeting inflammation in CF and underscores the need for well-defined patient populations and sensitive endpoints in future clinical trials of anti-inflammatory agents. Further research may focus on identifying the patient subgroups most likely to benefit from LTB4 inhibition and on combination therapies that address both the underlying CFTR defect and the downstream inflammatory consequences.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. EMPIRE-CF STUDY: A PHASE 2 CLINICAL TRIAL OF LEUKOTRIENE A4 HYDROLASE INHIBITOR this compound IN ADULT SUBJECTS WITH CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EMPIRE-CF: A phase II randomized placebo-controlled trial of once-daily, oral this compound in adult patients with cystic fibrosis - Study design and patient demographics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Empire-CF study: A phase 2 clinical trial of leukotriene A4 hydrolase inhibitor this compound in adult subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Aebilustat: A Targeted Approach to Reducing Leukotriene B4 Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aebilustat (formerly CTX-4430) is a potent and selective oral inhibitor of leukotriene A4 hydrolase (LTA4H), the terminal enzyme responsible for the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, aebilustat offers a precise mechanism to decrease LTB4 levels, which are implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of aebilustat's mechanism of action, its role in reducing LTB4 synthesis, and the experimental methodologies used to characterize its activity. Quantitative data from preclinical and clinical studies are presented, alongside detailed signaling and experimental workflow diagrams, to offer a thorough resource for researchers and drug development professionals.

Introduction to Leukotriene B4 and the Rationale for LTA4H Inhibition

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammation.[1] Leukotriene B4 (LTB4) is a particularly powerful chemoattractant for neutrophils and other immune cells, promoting their recruitment to sites of inflammation and amplifying the inflammatory cascade.[2][3] Elevated levels of LTB4 have been associated with the pathogenesis of numerous inflammatory conditions, including cystic fibrosis, asthma, and chronic obstructive pulmonary disease (COPD).[2][3]

The synthesis of LTB4 is a multi-step process initiated by the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable intermediate leukotriene A4 (LTA4). The final and rate-limiting step in LTB4 production is the enzymatic conversion of LTA4 to LTB4 by leukotriene A4 hydrolase (LTA4H).[1][4]

Targeting LTA4H presents a highly specific approach to inhibiting LTB4 synthesis. Unlike broader anti-inflammatory agents, selective LTA4H inhibitors like aebilustat are designed to precisely block the final step in LTB4 production, thereby reducing its pro-inflammatory effects with potentially fewer off-target effects.[5]

Aebilustat: Mechanism of Action

Aebilustat is a small molecule inhibitor that specifically targets the enzymatic activity of leukotriene A4 hydrolase (LTA4H).[6][7] By binding to LTA4H, aebilustat prevents the conversion of leukotriene A4 (LTA4) into leukotriene B4 (LTB4), thus directly reducing the production of this potent pro-inflammatory mediator.[2][3]

Signaling Pathway of LTB4 Synthesis and Aebilustat's Point of Intervention

The synthesis of LTB4 from arachidonic acid involves a cascade of enzymatic reactions. The diagram below illustrates this pathway and highlights the specific point of intervention for aebilustat.

Quantitative Data on Aebilustat's Inhibition of LTB4 Synthesis

The efficacy of aebilustat in reducing LTB4 synthesis has been evaluated in both preclinical and clinical studies.

Preclinical In Vitro Data

While specific IC50 values for aebilustat from publicly available preclinical studies are not extensively detailed, a potent LTA4H inhibitor, LYS006, which is in a similar class, has a reported human whole blood IC90 of approximately 57 ng/mL.[8] Another exemplified compound from a patent by Novartis inhibited human LTA4H with an IC50 of 2.3 nM in a fluorescence-based assay and suppressed LTB4 biosynthesis in human whole blood with an IC50 of 39 nM.[9] These values for similar LTA4H inhibitors highlight the potential potency of this class of drugs.

Clinical Data: Phase I Study in Cystic Fibrosis Patients

A Phase I clinical trial in patients with cystic fibrosis (CF) demonstrated the in vivo efficacy of aebilustat in reducing markers of inflammation, including LTB4.[7][10]

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percent Change from Baseline |

| Sputum Neutrophils | 100 mg Aebilustat (n=5) | - | - | -65% |

| Placebo (n=4) | - | - | +56% | |

| Sputum Elastase | Aebilustat (50mg & 100mg, n=11) | - | - | -58% vs. Placebo |

| Serum C-Reactive Protein | Aebilustat-treated | - | - | Favorable downward trend |

| Sputum Neutrophil DNA | Aebilustat-treated | - | - | Favorable downward trend |

Table 1: Key Biomarker Changes in a Phase I Study of Aebilustat in Cystic Fibrosis Patients. [7][10]

The study concluded that once-daily oral doses of 50 mg and 100 mg of aebilustat significantly reduce LTB4 production.[10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize LTA4H inhibitors like aebilustat.

LTA4H Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of LTA4H.

Objective: To measure the IC50 value of an inhibitor against recombinant human LTA4H.

Materials:

-

Recombinant human LTA4H enzyme[11]

-

Leukotriene A4 (LTA4) methyl ester (substrate precursor)[11]

-

Bestatin (a known LTA4H inhibitor, for positive control)[4]

-

Test compound (e.g., aebilustat)

-

Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA)[11]

-

Stop solution

-

LTB4 ELISA kit or UPLC-MS/MS system for LTB4 quantification[11][12]

Procedure:

-

Substrate Preparation: LTA4 is prepared fresh by hydrolysis of LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere.[11]

-

Enzyme Reaction:

-

Pre-incubate the recombinant LTA4H enzyme with varying concentrations of the test compound or control in the reaction buffer.

-

Initiate the reaction by adding the freshly prepared LTA4 substrate.

-

Incubate for a defined period at a controlled temperature (e.g., 25°C for 60 minutes).[11]

-

-

Reaction Termination: Stop the reaction by adding a suitable stop solution.

-

LTB4 Quantification: Measure the amount of LTB4 produced using a validated method such as a competitive ELISA or UPLC-MS/MS.[11][12]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Human Whole Blood Assay for LTB4 Synthesis Inhibition

This ex vivo assay assesses the ability of a compound to inhibit LTB4 production in a more physiologically relevant matrix.

Objective: To measure the IC50 of a compound for the inhibition of calcium ionophore-stimulated LTB4 synthesis in human whole blood.

Materials:

-

Freshly collected human whole blood (anticoagulant such as heparin)

-

Test compound (e.g., aebilustat)

-

Calcium ionophore A23187 (stimulant)

-

Stop solution (e.g., containing a stable isotope-labeled internal standard for MS analysis)

-

Extraction solvent (e.g., methanol/acetonitrile)

-

UPLC-MS/MS system for LTB4 quantification[12]

Procedure:

-

Blood Collection: Collect fresh human whole blood into tubes containing an appropriate anticoagulant.

-

Compound Incubation: Pre-incubate aliquots of whole blood with varying concentrations of the test compound or vehicle control at 37°C for a specified time.

-

Stimulation: Add calcium ionophore A23187 to stimulate LTB4 production and incubate at 37°C.

-

Reaction Termination and Lysis: Stop the reaction by adding a cold stop solution and lyse the blood cells.

-

Protein Precipitation and Extraction: Precipitate proteins and extract the lipids, including LTB4, using an organic solvent.

-

Sample Analysis: Centrifuge to pellet the precipitated proteins and analyze the supernatant for LTB4 levels using a validated UPLC-MS/MS method.[12]

-

Data Analysis: Determine the IC50 value by plotting the percentage of LTB4 inhibition against the concentration of the test compound.

Conclusion

Aebilustat represents a targeted therapeutic strategy for inflammatory diseases by selectively inhibiting LTA4H, the final enzyme in the LTB4 biosynthetic pathway. Preclinical and early-phase clinical data demonstrate its ability to effectively reduce LTB4 production and other key inflammatory biomarkers. The experimental protocols detailed in this guide provide a framework for the evaluation of LTA4H inhibitors. Further clinical development will continue to elucidate the full therapeutic potential of aebilustat in various inflammatory conditions.

References

- 1. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Celtaxsys Acquires Clinical Stage Innate Immunity Drug for Inflammation [prnewswire.com]

- 4. uniprot.org [uniprot.org]

- 5. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 8. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novartis divulges new LTA4H inhibitors | BioWorld [bioworld.com]

- 10. Phase I Studies of Acebilustat: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Aebilustat's Impact on Inflammatory Pathways in Lymphedema: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphedema, a chronic and progressive condition characterized by tissue swelling due to impaired lymphatic drainage, is increasingly recognized as a disease with a significant inflammatory component. This inflammation contributes to the pathological changes seen in lymphedema, including fibrosis and adipose tissue deposition. A key inflammatory mediator implicated in the pathophysiology of lymphedema is leukotriene B4 (LTB4). Aebilustat (formerly CTX-4430), a novel investigational drug, targets the production of LTB4, offering a promising therapeutic strategy for this debilitating condition. This technical guide provides an in-depth analysis of aebilustat's mechanism of action and its impact on the inflammatory pathways central to lymphedema.

Mechanism of Action: Inhibition of Leukotriene B4 Synthesis

Aebilustat is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H) .[1][2] LTA4H is a cytosolic zinc enzyme that catalyzes the final and rate-limiting step in the biosynthesis of LTB4 from its unstable precursor, Leukotriene A4 (LTA4).[3] By inhibiting LTA4H, aebilustat effectively reduces the production of LTB4, a powerful lipid mediator that plays a crucial role in attracting and activating inflammatory cells, particularly neutrophils.[1][3]

The synthesis of LTB4 is a key component of the arachidonic acid cascade, an inflammatory pathway initiated by the release of arachidonic acid from the cell membrane. The following diagram illustrates the pathway leading to LTB4 production and the point of intervention for aebilustat.

The Role of LTB4 in Lymphedema Pathophysiology

Elevated levels of LTB4 have been identified in both animal models of lymphedema and in human patients with the disease.[4] This pro-inflammatory mediator contributes to the pathology of lymphedema through several mechanisms:

-

Immune Cell Recruitment and Activation: LTB4 is a potent chemoattractant for neutrophils and other immune cells, such as T-cells and macrophages.[5][6] The influx of these cells into the affected tissue perpetuates a cycle of chronic inflammation.

-

Impaired Lymphatic Function: High concentrations of LTB4 have been shown to be detrimental to lymphatic endothelial cells, inhibiting lymphangiogenesis (the formation of new lymphatic vessels) and inducing apoptosis (programmed cell death).[7] This directly counteracts the body's attempts to repair the damaged lymphatic system. Interestingly, lower concentrations of LTB4 appear to be pro-lymphangiogenic, suggesting a bimodal role for this molecule.[7]

-

Tissue Remodeling: The chronic inflammatory state driven by LTB4 contributes to the development of fibrosis (the thickening and scarring of connective tissue) and adipose tissue deposition, which are hallmarks of advanced lymphedema.

The downstream signaling of LTB4 is primarily mediated through its high-affinity G protein-coupled receptor, BLT1 , which is expressed on the surface of various immune cells.

Preclinical and Clinical Evidence

Preclinical Data (Animal Models)

While specific preclinical data for aebilustat in lymphedema models is not yet published, extensive research on bestatin (ubenimex) , another LTA4H inhibitor, provides strong evidence for the therapeutic potential of this drug class. In a well-established murine tail model of lymphedema, LTB4 antagonism with bestatin demonstrated significant improvements:

| Parameter | Observation | Reference |

| Tail Volume | Reversal of edema and significant reduction in tail volume compared to untreated controls. | [7] |

| Lymphatic Function | Improved lymphatic drainage and restored lymphatic architecture. | [7] |

| Histopathology | Attenuation of tissue inflammation and fibrosis. | [7] |

These findings strongly suggest that inhibiting LTB4 production can reverse the pathological changes associated with lymphedema in a preclinical setting.

Clinical Data

Aebilustat is currently being evaluated in a Phase II clinical trial (HEAL, NCT05203835) for the treatment of unilateral upper extremity lymphedema.[8][9] While results from this trial are not yet available, data from a Phase I study of aebilustat in patients with cystic fibrosis (another inflammatory condition) provide valuable insights into its in-vivo activity in humans.

| Parameter | Dose | Result | Reference |

| Sputum Neutrophil Count | 100 mg daily for 15 days | 65% reduction | [3] |

| Sputum Neutrophil Elastase | 50 mg and 100 mg daily for 15 days | 58% reduction compared to placebo | [3] |

These results demonstrate aebilustat's potent anti-inflammatory effects by reducing key biomarkers of neutrophilic inflammation.

Experimental Protocols

Murine Tail Lymphedema Model

The most commonly used preclinical model to study acquired lymphedema involves surgical disruption of the lymphatic system in the mouse tail.

Objective: To create a reproducible model of lymphedema characterized by chronic swelling, impaired lymphatic function, and histological changes similar to the human condition.

Procedure:

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Site Preparation: The tail is cleaned with an antiseptic solution.

-

Lymphatic Disruption: A circumferential incision is made through the skin and subcutaneous tissue at a defined distance from the base of the tail. The deep lymphatic vessels and the lateral collecting lymphatics are carefully ligated and transected under a dissecting microscope. The skin is then sutured back in place.

-

Post-operative Care: Analgesics are administered, and the animals are monitored for signs of distress or infection. Tail volume is measured at regular intervals.

Assessment of Lymphatic Function

Near-Infrared (NIR) Imaging: This non-invasive technique is used to visualize and quantify lymphatic function in vivo.

Procedure:

-

A near-infrared fluorescent dye (e.g., indocyanine green) is injected intradermally into the distal tail.

-

The movement of the dye through the lymphatic vessels is tracked over time using a specialized imaging system.

-

Parameters such as lymphatic vessel contractility, clearance rate of the dye, and the presence of dermal backflow (a sign of lymphatic insufficiency) can be quantified.

Conclusion

Aebilustat represents a targeted therapeutic approach for lymphedema that addresses the underlying inflammatory processes, a significant departure from current palliative treatments. By inhibiting LTA4H and subsequently reducing the production of the pro-inflammatory mediator LTB4, aebilustat has the potential to break the cycle of chronic inflammation that drives the progression of lymphedema. Preclinical data from similar LTA4H inhibitors are highly encouraging, and the results of the ongoing HEAL clinical trial are eagerly awaited to confirm the efficacy of aebilustat in human lymphedema. The continued investigation of aebilustat and other therapies targeting inflammatory pathways holds great promise for the future management of this challenging condition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. acebilustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 antagonism ameliorates experimental lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trial of this compound for the Treatment of Upper Arm Lymphedema [clinicaltrials.stanford.edu]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

In Vivo Pharmacodynamics of Acebilustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebilustat is an orally administered small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the synthesis of the potent pro-inflammatory chemoattractant, leukotriene B4 (LTB4).[1][2] By inhibiting LTA4H, this compound effectively reduces the levels of LTB4, thereby mitigating the inflammatory cascade driven by this lipid mediator.[1][3] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, with a focus on its application in inflammatory conditions such as cystic fibrosis.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the zinc metalloenzyme leukotriene A4 hydrolase (LTA4H).[1][4] This enzyme catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a powerful neutrophil chemoattractant and activator.[1][5] By blocking LTA4H, this compound effectively suppresses the production of LTB4, leading to a reduction in neutrophil recruitment and activation at sites of inflammation.[3][6] This targeted anti-inflammatory action has been investigated for its therapeutic potential in various inflammatory diseases, most notably cystic fibrosis, where neutrophilic inflammation is a key driver of lung damage.[7][8]

Signaling Pathway

The inhibition of LTA4H by this compound interrupts a critical pro-inflammatory signaling cascade. The following diagram illustrates the pathway from arachidonic acid to the downstream effects of LTB4 on neutrophils, and where this compound exerts its effect.

In Vivo Pharmacodynamic Effects in Cystic Fibrosis

Clinical trials in patients with cystic fibrosis (CF) have demonstrated the in vivo pharmacodynamic effects of this compound. Oral administration of this compound led to significant reductions in key inflammatory biomarkers.

Quantitative Data Summary

| Biomarker | Dosage | Duration | Change from Baseline/Placebo | Reference(s) |

| Sputum Neutrophil Count | 100 mg once daily | 15 days | 65% reduction from baseline | [7][9] |

| Sputum Elastase | 50 mg & 100 mg once daily | 15 days | 58% reduction vs. placebo | [7][9] |

| Serum C-Reactive Protein (CRP) | 50 mg & 100 mg once daily | 15 days | Favorable trend for reduction | [7] |

| Sputum DNA | 50 mg & 100 mg once daily | 15 days | Favorable trend for reduction | [7] |

| Pulmonary Exacerbations (PEx) | 50 mg & 100 mg once daily | 48 weeks | 19% reduction in PEx rate (all patients) | [10][11] |

| Pulmonary Exacerbations (PEx) | 50 mg & 100 mg once daily | 48 weeks | 35% reduction in PEx rate (FEV1pp >75) | [10][12] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacodynamic assessment of this compound.

Sputum Induction and Processing for Neutrophil Count

This protocol is essential for obtaining viable inflammatory cells from the airways for analysis.

Detailed Steps:

-

Patient Preparation: Ensure the patient has not eaten or smoked for at least one hour prior to the procedure.

-

Pre-medication: Administer a short-acting β2-agonist (e.g., 200-400 µg of salbutamol) to prevent bronchoconstriction.[13][14]

-

Nebulization: The patient inhales nebulized sterile hypertonic saline (typically 3% to 7%) for a predetermined period (e.g., 5-20 minutes).[13]

-

Sputum Collection: Following nebulization, the patient is encouraged to cough deeply and expectorate sputum into a sterile collection container. The sample should be kept on ice.[13]

-

Sputum Processing (within 2 hours):

-

Mucolysis: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to liquefy the mucus and release the entrapped cells.[14][15]

-

Filtration: The liquefied sputum is filtered through a nylon mesh to remove debris.[14]

-

Centrifugation: The filtered sample is centrifuged to pellet the cells.

-

Cell Counting: The supernatant is removed, and the cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS). A total cell count is performed using a hemocytometer. For the differential count, a cytospin slide is prepared and stained (e.g., with May-Grünwald-Giemsa stain) to identify and count neutrophils, eosinophils, macrophages, and other cells.[14]

-

Measurement of Sputum Neutrophil Elastase

Neutrophil elastase is a key enzyme released by activated neutrophils that contributes to tissue damage.

Method 1: Immunoassay (ELISA-based)

-

Sample Preparation: Sputum supernatant, obtained after centrifugation during sputum processing, is used for the assay. Samples may need to be diluted.[12]

-

Assay Procedure:

-

A microplate is coated with a capture antibody specific for neutrophil elastase.

-

The sputum supernatant is added to the wells, and any neutrophil elastase present binds to the capture antibody.

-

A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The intensity of the color is measured using a microplate reader and is proportional to the concentration of neutrophil elastase in the sample.[16]

-

Method 2: Point-of-Care Test (e.g., NEATstik®)

-

Sample Dilution: A small amount of fresh sputum is diluted in a provided buffer.[12][17]

-

Application to Device: The diluted sample is applied to the sample port of the lateral flow device.[17]

-

Result Interpretation: The device has a control line and a test line. The intensity of the test line corresponds to the concentration of active neutrophil elastase.[12]

Measurement of Serum C-Reactive Protein (CRP)

CRP is a systemic marker of inflammation.

Method: Latex Agglutination/Turbidimetry

-

Sample Collection: A blood sample is collected, and the serum is separated by centrifugation.[3][18]

-

Assay Principle: Latex particles are coated with antibodies against human CRP. When the serum sample containing CRP is mixed with the latex reagent, an antigen-antibody reaction occurs, causing the latex particles to agglutinate.[3][6][18]

-

Detection:

-

Qualitative/Semi-quantitative: The agglutination can be observed visually on a slide.[3][6]

-

Quantitative (Turbidimetry): The degree of agglutination can be measured as an increase in turbidity using a spectrophotometer. The change in absorbance is proportional to the CRP concentration in the sample.[4]

-

Conclusion

The in vivo pharmacodynamics of this compound demonstrate its potential as a targeted anti-inflammatory therapy. By inhibiting LTA4H and subsequently reducing LTB4 production, this compound effectively decreases key markers of neutrophilic inflammation, such as sputum neutrophil counts and elastase activity. These pharmacodynamic effects have been shown to translate into clinically meaningful outcomes, including a reduction in pulmonary exacerbations in patients with cystic fibrosis. The experimental protocols outlined in this guide provide a framework for the continued investigation and clinical development of this compound and other LTA4H inhibitors.

References

- 1. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. atlas-medical.com [atlas-medical.com]

- 5. labcorp.com [labcorp.com]

- 6. CRP test procedure | Arlington Scientific [arlingtonscientific.com]

- 7. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EMPIRE-CF: A phase II randomized placebo-controlled trial of once-daily, oral this compound in adult patients with cystic fibrosis - Study design and patient demographics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. qdcxjkg.com [qdcxjkg.com]

- 10. Leukotriene B(4) inhibits neutrophil apoptosis via NADPH oxidase activity: redox control of NF-κB pathway and mitochondrial stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. Frontiers | Sputum induction and its diagnostic applications in inflammatory airway disorders: a review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. proaxsis.com [proaxsis.com]

- 18. C-reactive protein (CRP) Test: Principle, Procedure, Result • Microbe Online [microbeonline.com]

The Discovery and Development of Acebilustat (CTX-4430): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebilustat (formerly CTX-4430) is an orally bioavailable small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4).[1] By inhibiting LTA4H, this compound effectively reduces LTB4 levels, thereby mitigating the neutrophil-driven inflammation that is characteristic of several chronic inflammatory diseases, most notably cystic fibrosis (CF). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in clinical trials.

Introduction: Targeting the Inflammatory Cascade in Cystic Fibrosis

Cystic fibrosis is a genetic disorder characterized by chronic airway inflammation, which is a major contributor to lung damage and disease progression.[2] A key mediator of this inflammation is leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[2] Elevated levels of LTB4 in the airways of CF patients lead to an excessive influx of neutrophils, which in turn release damaging enzymes such as neutrophil elastase. This compound was developed to specifically target this inflammatory pathway by inhibiting LTA4H, the enzyme responsible for the final step in LTB4 synthesis.[1]

Mechanism of Action

This compound is a selective inhibitor of the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H).[3] This enzyme catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4). By blocking this step, this compound reduces the production of LTB4, a potent neutrophil chemoattractant.[2] This leads to a decrease in neutrophil migration to sites of inflammation, thereby reducing the inflammatory cascade.[4]

Below is a diagram illustrating the signaling pathway of LTB4 and the point of intervention for this compound.

References

- 1. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Aebilustat's Effect on Pro-inflammatory Mediator Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of aebilustat and its quantitative effects on the production of key pro-inflammatory mediators. The information is compiled from publicly available clinical trial data and established experimental protocols.

Core Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

Aebilustat is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. LTA4H catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a powerful neutrophil chemoattractant and activator.[1] By inhibiting LTA4H, aebilustat effectively reduces the production of LTB4, thereby dampening the inflammatory response mediated by this potent lipid.

The primary mechanism involves the binding of aebilustat to the active site of the LTA4H enzyme, preventing the conversion of its substrate, Leukotriene A4 (LTA4), into LTB4. This targeted intervention is a key therapeutic strategy for mitigating neutrophilic inflammation, a hallmark of several chronic inflammatory diseases, including cystic fibrosis (CF).

Signaling Pathway: The Arachidonic Acid Cascade and Aebilustat's Point of Intervention

The following diagram illustrates the arachidonic acid pathway, highlighting the central role of LTA4H and the specific point of inhibition by aebilustat.

Quantitative Effects on Pro-inflammatory Mediators

Clinical studies of aebilustat, primarily in patients with cystic fibrosis, have demonstrated a significant reduction in key pro-inflammatory mediators. The following tables summarize the available quantitative data.

Table 1: Effect of Aebilustat on Sputum Inflammatory Biomarkers (Phase 1 Study)

| Biomarker | Aebilustat Dose | Duration | % Reduction from Baseline | % Reduction vs. Placebo |

| Sputum Neutrophil Count | 100 mg once daily | 15 days | 65% | - |

| Sputum Neutrophil Elastase | 50 mg & 100 mg once daily (combined) | 15 days | - | 58% (modestly significant) |

Data from a Phase 1b, randomized, double-blind, placebo-controlled study in 17 adult CF patients.

Table 2: Effect of Aebilustat on Pulmonary Exacerbations (EMPIRE-CF Phase 2 Study)

| Patient Subgroup | Aebilustat Dose | Duration | Rate Reduction in Pulmonary Exacerbations vs. Placebo |

| Overall Population | 50 mg & 100 mg once daily (combined) | 48 weeks | Not statistically significant |

| Baseline ppFEV1 >75% | 50 mg & 100 mg once daily (combined) | 48 weeks | 35% (trend) |

| Concomitant CFTR Modulator Therapy | 50 mg & 100 mg once daily (combined) | 48 weeks | 20% (trend) |

Data from a Phase 2, randomized, double-blind, placebo-controlled study in 199 adult CF patients.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the clinical evaluation of aebilustat.

Sputum Induction and Processing

A standardized sputum induction protocol is crucial for obtaining reliable biomarker data.

Workflow Diagram: Sputum Induction and Processing

Protocol:

-

Patient Preparation: Administer a short-acting β2-agonist (e.g., salbutamol) to prevent bronchoconstriction.

-

Induction: The patient inhales nebulized hypertonic saline (typically 3-7%) for a specified period (e.g., 15-20 minutes).

-

Collection: Expectorated sputum is collected in a sterile container.

-

Processing:

-

The sputum plug is selected and weighed.

-

A mucolytic agent, such as dithiothreitol (DTT), is added to liquefy the mucus.[4]

-

The sample is homogenized by gentle vortexing or pipetting.

-

The homogenized sample is centrifuged to separate the cellular components from the supernatant.

-

-

Storage: The supernatant and cell pellet are separated and stored at -80°C for subsequent analysis.

Measurement of Sputum Neutrophil Count

Protocol:

-

Cell Resuspension: The cell pellet from the processed sputum is resuspended in a known volume of phosphate-buffered saline (PBS).

-

Cell Counting: Total cell count is determined using a hemocytometer or an automated cell counter.

-

Cytospin Preparation: A defined number of cells are spun onto a microscope slide using a cytocentrifuge.

-

Staining: The slides are stained with a Romanowsky-type stain (e.g., Wright-Giemsa or Diff-Quik).

-

Differential Count: At least 400 non-squamous cells are counted under a light microscope, and the percentage of neutrophils is determined.

Measurement of Sputum Neutrophil Elastase Activity

Protocol (Fluorometric Assay):

-

Sample Preparation: Sputum supernatant is thawed on ice.

-

Substrate Preparation: A specific fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) is prepared in an appropriate assay buffer.

-

Assay Procedure:

-

Sputum supernatant is added to the wells of a microplate.

-

The fluorogenic substrate is added to initiate the reaction.

-

The plate is incubated at 37°C.

-

-

Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader (Excitation/Emission wavelengths specific to the fluorophore). The rate of increase in fluorescence is proportional to the neutrophil elastase activity.[5]

-

Standard Curve: A standard curve is generated using known concentrations of purified human neutrophil elastase to quantify the activity in the samples.

Measurement of Serum C-Reactive Protein (CRP)

Protocol (High-Sensitivity ELISA):

-

Plate Preparation: A microplate pre-coated with a monoclonal antibody specific for human CRP is used.

-

Sample and Standard Preparation: Serum samples and CRP standards are diluted in the provided assay diluent.

-

Assay Procedure:

-

Diluted samples and standards are added to the wells and incubated.

-

The plate is washed to remove unbound proteins.

-

A horseradish peroxidase (HRP)-conjugated anti-CRP antibody is added to each well and incubated.

-

The plate is washed again.

-

A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, and the plate is incubated in the dark.

-

The reaction is stopped with a stop solution (e.g., sulfuric acid).

-

-

Measurement: The optical density is measured at 450 nm using a microplate reader.

-

Calculation: The concentration of CRP in the samples is determined by interpolating from the standard curve.[6][7][8][9]

Measurement of Leukotriene B4 (LTB4) in Sputum

Protocol (LC-MS/MS):

-

Sample Preparation:

-

Sputum supernatant is thawed.

-

An internal standard (e.g., deuterated LTB4) is added to each sample.

-

Solid-phase extraction (SPE) is performed to purify and concentrate the LTB4.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

LTB4 and its internal standard are separated by reverse-phase chromatography.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for LTB4 and its internal standard.

-

-

Quantification: The concentration of LTB4 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LTB4.

Conclusion

Aebilustat, through its targeted inhibition of LTA4H, demonstrates a clear and quantifiable effect on the production of the pro-inflammatory mediator LTB4 and downstream markers of neutrophilic inflammation. The data from clinical trials, though still emerging, support its potential as a therapeutic agent for chronic inflammatory conditions characterized by excessive neutrophil activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of aebilustat and other LTA4H inhibitors in both preclinical and clinical research settings. Further studies with more detailed reporting of biomarker data will be crucial for a more comprehensive understanding of its pharmacodynamic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. EMPIRE-CF STUDY: A PHASE 2 CLINICAL TRIAL OF LEUKOTRIENE A4 HYDROLASE INHIBITOR ACEBILUSTAT IN ADULT SUBJECTS WITH CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. Novel method to process cystic fibrosis sputum for determination of oxidative state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil Elastase Activity Is Associated with Exacerbations and Lung Function Decline in Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fn-test.com [fn-test.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. dbc-labs.com [dbc-labs.com]

- 9. Human high sensitivity C-Reactive Protein (hs-CRP) Elisa Kit – AFG Scientific [afgsci.com]

Understanding the Structure-Activity Relationship of Acebilustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebilustat, formerly known as CTX-4430, is an orally bioavailable small molecule inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the final step in the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][3] By inhibiting LTA4H, this compound effectively reduces the levels of LTB4, thereby mitigating neutrophil-driven inflammation.[3] This mechanism of action has positioned this compound as a promising therapeutic candidate for a range of inflammatory diseases, most notably cystic fibrosis (CF) and lymphedema.[4][5] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action, structure-activity relationship (SAR), and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound's therapeutic effect is derived from its specific inhibition of the epoxide hydrolase activity of LTA4H. This inhibition prevents the conversion of leukotriene A4 (LTA4) to LTB4. LTB4 is a powerful chemoattractant for neutrophils, drawing these inflammatory cells to sites of injury or infection.[3] In chronic inflammatory conditions such as cystic fibrosis, an overabundance of neutrophils and their subsequent activation and release of damaging enzymes contribute significantly to tissue damage.[4] By reducing LTB4 production, this compound aims to dampen this excessive inflammatory response.[3]

Signaling Pathway of this compound's Action

Caption: this compound inhibits LTA4H, blocking LTB4 synthesis and reducing inflammation.

Structure-Activity Relationship (SAR)

Detailed structure-activity relationship studies specifically for this compound and its direct analogs are not extensively available in the public domain. However, analysis of this compound's chemical structure provides insights into the key pharmacophoric features likely essential for its inhibitory activity against LTA4H. The general SAR for LTA4H inhibitors often involves a zinc-binding group, a hydrophobic region to interact with the enzyme's active site, and a polar moiety to enhance solubility and pharmacokinetic properties.

Chemical Structure of this compound [6]

Key structural components of this compound likely contributing to its activity include:

-

Benzoic acid moiety: This group may serve as a key interaction point within the LTA4H active site, potentially interacting with polar amino acid residues.

-

Diazabicyclo[2.2.1]heptane core: This rigid bicyclic system likely provides a specific and constrained orientation for the substituent groups, optimizing their interactions with the enzyme.

-

Oxazolyl-phenoxy-phenyl group: This extended, largely hydrophobic portion of the molecule is likely crucial for binding within the hydrophobic pocket of the LTA4H active site.

Further research is required to elucidate the precise SAR of the this compound scaffold.

Quantitative Data

In Vitro Potency

| Compound | Assay | IC50 | Source |

| This compound | LTB4 production in human whole blood | 31 ng/mL | [7] |

Pharmacokinetics of this compound (Single Dose)

| Population | Dose | Cmax (ng/mL) | AUC0-24 (ng·hr/mL) | Tmax (hr) | Food Effect | Source |

| Healthy Volunteers (Fasting) | 50 mg | 710 ± 230 | 8,600 ± 3,400 | 1.4 - 1.7 | - | [4] |

| Healthy Volunteers (Fed) | 50 mg | 550 ± 120 | 11,000 ± 2,500 | 4.4 - 5.7 | Shift in Tmax, no significant change in AUC | [4] |

| Healthy Volunteers (Fasting) | 100 mg | 1,700 ± 350 | - | 1.4 - 1.7 | - | [4] |

| Healthy Volunteers (Fed) | 100 mg | 1,100 ± 280 | - | 4.4 - 5.7 | Shift in Tmax, no significant change in AUC | [4] |

| Cystic Fibrosis Patients | 50 mg | 1,100 ± 190 | - | - | - | [4] |

| Cystic Fibrosis Patients | 100 mg | 2,400 ± 1,300 | - | - | - | [4] |

Pharmacodynamics of this compound in Cystic Fibrosis Patients (15 days treatment)

| Biomarker | 100 mg this compound | Placebo | Source |

| Sputum Neutrophil Count | 65% reduction from baseline | 56% increase from baseline | [1] |

| Sputum Elastase | 58% reduction vs. placebo | - | [1] |

| Sputum LTB4 | Significant reduction from baseline (p=0.046 vs. placebo) | Increase from baseline | [7] |

| Serum C-Reactive Protein | Decrease from baseline (-1.2 ± 6.2 mg/L) | Increase from baseline (+2.7 ± 5.3 mg/L) | [1] |

Experimental Protocols

Ex Vivo Leukotriene B4 Production Assay

The inhibitory activity of this compound on LTB4 production is a key measure of its pharmacodynamic effect. A general protocol for this assay is as follows:

Caption: Workflow for measuring LTB4 production in whole blood samples.

Detailed Steps:

-

Blood Collection: Whole blood is collected from subjects in tubes containing an anticoagulant such as heparin.[1]

-

Stimulation: To induce LTB4 synthesis, the blood samples are stimulated with a calcium ionophore, such as A23187.[1] The ionophore facilitates the influx of calcium into leukocytes, activating the 5-lipoxygenase pathway.

-

Incubation: The stimulated blood is incubated at 37°C for a defined period, typically 30 minutes, to allow for the enzymatic production of LTB4.[1]

-

Sample Processing: Following incubation, the reaction is stopped, and plasma is separated by centrifugation.

-

Extraction and Analysis: LTB4 is then extracted from the plasma, often using solid-phase extraction, and quantified using a sensitive analytical method such as a radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Sputum Biomarker Analysis in Clinical Trials (e.g., NCT01944735)

The analysis of inflammatory biomarkers in the sputum of cystic fibrosis patients is a critical component of evaluating the efficacy of anti-inflammatory agents like this compound.

Caption: Workflow for processing and analyzing sputum samples.

Detailed Steps:

-

Sputum Induction: Patients inhale nebulized hypertonic saline to induce sputum production.

-

Sputum Collection: Expectorated sputum is collected.

-

Sputum Processing: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus and create a homogenous cell suspension.

-

Cell and Supernatant Separation: The processed sputum is centrifuged to separate the cellular components from the supernatant.

-

Biomarker Analysis:

-

Cell Pellet: The cell pellet is used for total and differential cell counts to determine the number of neutrophils and other inflammatory cells.

-

Supernatant: The supernatant is analyzed for soluble biomarkers such as LTB4, neutrophil elastase, and DNA, which are indicative of the inflammatory state in the airways.[4]

-

Conclusion

This compound is a potent LTA4H inhibitor that has demonstrated significant pharmacodynamic effects in reducing the production of the pro-inflammatory mediator LTB4. Clinical studies in cystic fibrosis have shown promising results in the reduction of key inflammatory biomarkers in the airways. While the detailed structure-activity relationship of the this compound scaffold is not yet fully elucidated in the public literature, its chemical structure contains key features consistent with other LTA4H inhibitors. Further research into the SAR of this compound will be invaluable for the development of next-generation LTA4H inhibitors with improved potency and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and other compounds targeting the LTB4 pathway.

References

- 1. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 943764-99-6 | Benchchem [benchchem.com]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 5. Facebook [cancer.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Phase I Studies of this compound: Pharmacokinetics, Pharmacodynamics, Food Effect, and CYP3A Induction - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Profile of Acebilustat: An In-depth Technical Guide on Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebilustat (also known as CTX-4430) is a clinical-stage, orally bioavailable small molecule engineered as a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1][2] Its primary mechanism of action is the targeted suppression of the pro-inflammatory mediator Leukotriene B4 (LTB4), a key driver in neutrophil-mediated inflammation.[1] This technical guide delves into the preclinical data concerning the off-target effects of this compound. While extensive public data on broad-panel off-target screening is limited, this document synthesizes the available information on its selectivity, primary pharmacology, and clinical safety profile to provide a comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: Selective Inhibition of LTA4H

This compound is characterized as a direct and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H).[3] LTA4H is a bifunctional zinc metalloenzyme that catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4). LTB4 is a potent lipid chemoattractant that plays a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory cascade.[1] This targeted approach is central to its therapeutic potential in inflammatory diseases such as cystic fibrosis and lymphedema.

Signaling Pathway of this compound's On-Target Effect

The following diagram illustrates the established signaling pathway influenced by this compound.

Preclinical Evidence of Selectivity and Off-Target Profile

While specific, publicly available preclinical data from broad off-target screening panels (e.g., kinase, receptor, ion channel panels) for this compound is not extensively detailed in the reviewed literature, its designation as a "selective" inhibitor suggests that such studies were likely conducted during its development. The consistent description of this compound as a selective LTA4H inhibitor across multiple studies implies a favorable profile with minimal engagement of other targets at therapeutic concentrations.

In the absence of direct off-target binding data, preclinical safety and toxicology studies in animal models provide indirect evidence of a drug's overall safety profile. One early report mentioned that in preclinical studies, CTX-4430 demonstrated the ability to safely and effectively reduce the progression of chronic inflammation in several animal models.

General Experimental Workflow for Assessing Off-Target Effects

The following diagram outlines a typical experimental workflow for characterizing the selectivity and potential off-target effects of a small molecule inhibitor like this compound during preclinical development.

References

Aebilustat's Potential Role in Modulating the Immune Response in COVID-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, can trigger a dysregulated and hyperactive immune response, often referred to as a "cytokine storm," which is a major contributor to disease severity and mortality. This hyperinflammation is characterized by the excessive release of pro-inflammatory mediators, leading to acute respiratory distress syndrome (ARDS) and multi-organ failure. The arachidonic acid metabolic pathway, which produces potent inflammatory molecules like leukotrienes and prostaglandins, has been identified as a critical axis in the immunopathology of severe COVID-19. Aebilustat, an inhibitor of leukotriene A4 hydrolase (LTA4H), modulates the production of leukotriene B4 (LTB4), a powerful neutrophil chemoattractant. While direct clinical trial data for aebilustat in COVID-19 is not yet available, its mechanism of action and clinical data from other inflammatory conditions, such as cystic fibrosis, suggest its potential as a therapeutic agent to mitigate the inflammatory cascade in COVID-19. This technical guide will delve into the core mechanism of aebilustat, its known effects on inflammatory markers, and the underlying scientific rationale for its potential application in COVID-19.

The Arachidonic Acid Pathway: A Key Driver of COVID-19 Hyperinflammation

Severe COVID-19 is increasingly understood as a disease of excessive inflammation.[1] The enzyme family phospholipase A2 (PLA2), particularly cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2), play a pivotal role in initiating the inflammatory cascade.[2][3] Upon activation by viral infection and pro-inflammatory cytokines, cPLA2 translocates to cellular membranes and catalyzes the hydrolysis of phospholipids, releasing arachidonic acid (AA).[4] AA is then metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) pathway: Produces prostaglandins (PGs), which are involved in fever, pain, and inflammation.

-

5-lipoxygenase (5-LOX) pathway: Leads to the synthesis of leukotrienes.[5]

The 5-LOX pathway generates leukotriene A4 (LTA4), which is a critical branching point. LTA4 can be converted to LTB4 by the enzyme leukotriene A4 hydrolase (LTA4H) or conjugated with glutathione to form cysteinyl-leukotrienes (LTC4, LTD4, LTE4).

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell that is abundant in the lungs of patients with severe COVID-19 and ARDS.[6] This influx of neutrophils contributes to lung tissue damage and exacerbates the inflammatory response.

Signaling Pathway of the Arachidonic Acid Cascade

Caption: The arachidonic acid signaling cascade and the point of intervention for aebilustat.

Aebilustat: Mechanism of Action and Preclinical Rationale

Aebilustat is a potent and selective oral inhibitor of leukotriene A4 hydrolase (LTA4H) .[7] By inhibiting LTA4H, aebilustat blocks the conversion of LTA4 to LTB4, thereby reducing the levels of this pro-inflammatory mediator.[6] This targeted approach is designed to dampen the excessive neutrophil-driven inflammation without causing broad immunosuppression.[8]

Experimental Workflow for Assessing cPLA2 Inhibition

While aebilustat targets LTA4H, understanding the upstream activation of the pathway is crucial. The following workflow illustrates a typical experimental approach to assess the activity of cPLA2 inhibitors, which would be a complementary strategy to LTA4H inhibition.

Caption: A generalized experimental workflow to evaluate cPLA2 inhibitors.

Clinical Evidence from Cystic Fibrosis Trials

While clinical trials of aebilustat for COVID-19 have not been conducted, its efficacy and safety have been evaluated in patients with cystic fibrosis (CF), another chronic inflammatory lung disease characterized by neutrophilic inflammation.

A Phase 2 clinical trial (EMPIRE-CF) in adults with CF investigated the effects of once-daily oral aebilustat (50 mg and 100 mg) or placebo for 48 weeks.[7] Although the study did not meet its primary endpoint of improving lung function (percent predicted forced expiratory volume in 1 second, ppFEV1), it showed a trend towards reduced pulmonary exacerbations, particularly in patients with less severe lung disease (ppFEV1 > 75%).[7][8]

An earlier Phase 1 study in CF patients demonstrated that 15 days of treatment with 100 mg of aebilustat resulted in a significant reduction in key inflammatory biomarkers.[9]

Table 1: Summary of Aebilustat's Effects on Inflammatory Markers in Cystic Fibrosis (Phase 1 Study) [9]

| Biomarker | Treatment Group (100 mg Aebilustat) | Placebo Group | Outcome |

| Sputum Neutrophil Count | 65% reduction from baseline | 56% increase from baseline | Significant reduction in a key inflammatory cell type in the lungs. |

| Sputum Elastase | 58% reduction vs. placebo | - | Modestly significant reduction in a marker of neutrophil activity. |

| Serum C-Reactive Protein (CRP) | Favorable downward trend | - | Suggests a potential systemic anti-inflammatory effect. |

| Sputum Neutrophil DNA | Favorable downward trend | - | Indicates a reduction in neutrophil extracellular traps (NETs). |

Experimental Protocols

Measurement of Inflammatory Markers in Clinical Trials

The following outlines a general protocol for the collection and analysis of inflammatory markers, similar to what would be employed in a clinical trial investigating an immunomodulatory agent like aebilustat.

Objective: To quantify the levels of key inflammatory cytokines and biomarkers in patient samples.

Materials:

-

Blood collection tubes (e.g., EDTA, serum separator tubes)

-

Sputum induction/collection kits

-

Centrifuge

-

-80°C freezer

-

ELISA or multiplex immunoassay kits (for cytokines like IL-6, TNF-α, and for LTB4)

-

Nephelometer or automated analyzer for CRP

Procedure:

-

Sample Collection:

-

Blood: Collect whole blood via venipuncture into appropriate tubes at baseline and specified time points during treatment. For serum, allow blood to clot for 30 minutes before centrifugation. For plasma, centrifuge anticoagulated blood immediately.

-

Sputum: Induce sputum production using nebulized hypertonic saline. Collect the expectorated sample in a sterile container.

-

-

Sample Processing:

-

Blood: Centrifuge blood samples at 1000-2000 x g for 15 minutes at 4°C. Aliquot the resulting serum or plasma into cryovials and store at -80°C until analysis.

-

Sputum: Process sputum samples to separate cells from the soluble phase (sol). This can be achieved by treatment with dithiothreitol (DTT) followed by filtration and centrifugation. Store aliquots of sputum sol and cell pellets at -80°C.

-

-

Biomarker Analysis:

-

Cytokines (IL-6, TNF-α, etc.) and LTB4: Quantify concentrations in serum/plasma and sputum sol using commercially available and validated ELISA or multiplex immunoassay kits according to the manufacturer's instructions.

-

C-Reactive Protein (CRP): Measure serum CRP levels using a high-sensitivity immunoturbidimetric assay on an automated clinical chemistry analyzer.

-

Neutrophil Count: Perform a cell count and differential on the cellular component of the processed sputum to determine the absolute number and percentage of neutrophils.

-

In Vitro cPLA2 Inhibition Assay

This protocol describes a method to assess the direct inhibitory activity of a compound on cPLA2α.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human cPLA2α.

Materials:

-

Recombinant human cPLA2α enzyme

-

Fluorescently labeled phospholipid substrate (e.g., a substrate with a fluorophore quenched by a DNP group, where cleavage unquenches the fluorescence)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM CaCl2, pH 7.4)

-

Test compound and a known cPLA2 inhibitor (positive control) dissolved in DMSO

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the recombinant cPLA2α enzyme to each well (except for no-enzyme controls).

-

Add the diluted test compounds or controls to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission) every minute for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Role of Aebilustat in COVID-19

The rationale for investigating aebilustat in COVID-19 is based on the following points:

-

Targeted Anti-Inflammatory Action: By specifically inhibiting LTB4 production, aebilustat can potentially reduce the recruitment and activation of neutrophils in the lungs, a key pathological feature of ARDS in severe COVID-19.[6]

-

Mitigation of the Cytokine Storm: LTB4 can amplify the inflammatory response by inducing the production of other pro-inflammatory cytokines and chemokines. By reducing LTB4, aebilustat may help to dampen the overall cytokine storm.

-

Favorable Safety Profile: Clinical trials in cystic fibrosis have shown that aebilustat is generally well-tolerated.[7][8] This is a crucial consideration for treating critically ill COVID-19 patients who are often receiving multiple medications.

-

Potential Synergy with Other Therapies: Aebilustat's mechanism of action is distinct from that of antiviral drugs and other immunomodulators like corticosteroids or IL-6 receptor antagonists. This raises the possibility of synergistic or additive effects when used in combination.

Logical Relationship of Aebilustat's Proposed Mechanism in COVID-19

Caption: Proposed mechanism of aebilustat in mitigating COVID-19-induced lung injury.

Conclusion and Future Directions

Aebilustat, with its targeted inhibition of LTB4 production, represents a promising therapeutic candidate for modulating the hyperinflammatory response in severe COVID-19. While direct clinical evidence in this specific indication is lacking, the strong preclinical rationale and the clinical data from cystic fibrosis provide a solid foundation for its investigation. Future research should focus on randomized controlled trials to evaluate the efficacy and safety of aebilustat in hospitalized COVID-19 patients, particularly those with evidence of hyperinflammation and evolving ARDS. Such trials should include comprehensive biomarker analysis to confirm the drug's mechanism of action in this patient population and to identify those most likely to benefit from this therapeutic approach. The potential of aebilustat to be used in combination with other established therapies for COVID-19 also warrants further investigation.

References

- 1. todayspractitioner.com [todayspractitioner.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Phospholipases A2 as biomarkers in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotrienes and prostaglandins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EMPIRE-CF STUDY: A PHASE 2 CLINICAL TRIAL OF LEUKOTRIENE A4 HYDROLASE INHIBITOR ACEBILUSTAT IN ADULT SUBJECTS WITH CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Empire-CF study: A phase 2 clinical trial of leukotriene A4 hydrolase inhibitor this compound in adult subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Phase I Studies of this compound: Biomarker Response and Safety in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Acebilustat on Macrophage Polarization In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebilustat is a first-in-class, oral, small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the final step in the synthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). By inhibiting LTA4H, this compound effectively reduces LTB4 levels, thereby mitigating inflammatory responses.[1] Macrophages, key players in the inflammatory process, exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. The balance between M1 and M2 polarization is crucial in the progression and resolution of inflammatory diseases. This technical guide explores the potential effect of this compound on macrophage polarization in vitro, based on the known roles of LTB4 in macrophage function. While direct studies on this compound's impact on macrophage polarization are limited, the existing literature on LTB4 signaling allows for the formulation of a strong hypothesis and detailed experimental approaches to investigate this relationship.

Introduction to Macrophage Polarization

Macrophages are highly versatile immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in two main macrophage subtypes:

-

M1 (Classically Activated) Macrophages: Typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), M1 macrophages are characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and are involved in pathogen clearance and anti-tumor immunity.[2]

-